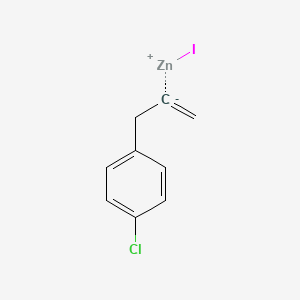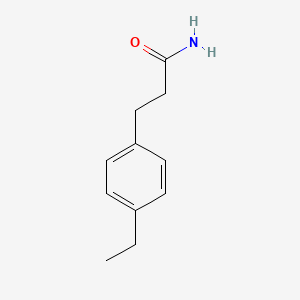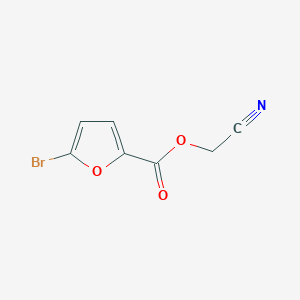
Cyanomethyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 5-bromofuran-2-carboxylate is an organic compound with the molecular formula C7H4BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanomethyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted furan derivatives, amines, and various oxidized furan compounds .
Applications De Recherche Scientifique
Cyanomethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyanomethyl 5-bromofuran-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The bromine and cyano groups play crucial roles in its reactivity. For instance, the bromine atom can participate in electrophilic substitution reactions, while the cyano group can undergo nucleophilic addition or reduction. These reactions can lead to the formation of various intermediates and products that exert specific effects on molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromofuran-2-carboxylate: Similar structure but lacks the cyano group.
5-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.
2,5-Dibromofuran: Contains two bromine atoms but lacks the cyano and carboxylate groups.
Uniqueness
The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
Propriétés
Formule moléculaire |
C7H4BrNO3 |
|---|---|
Poids moléculaire |
230.02 g/mol |
Nom IUPAC |
cyanomethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(12-6)7(10)11-4-3-9/h1-2H,4H2 |
Clé InChI |
BRVMPWQITOCHHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


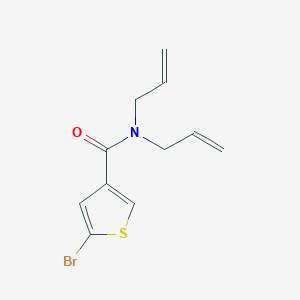



![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
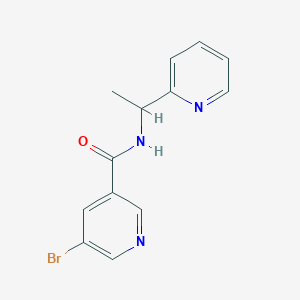
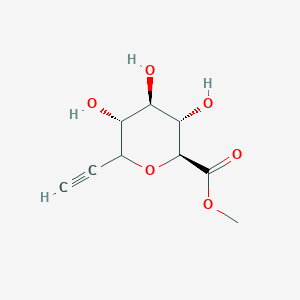
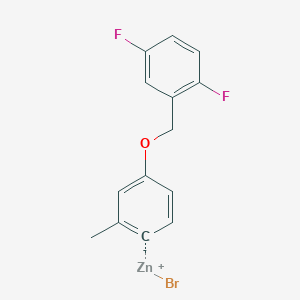
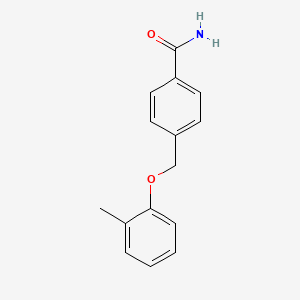
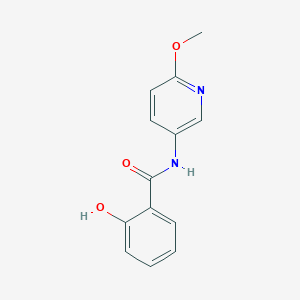
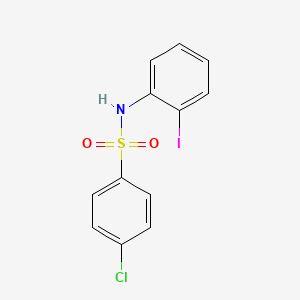
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
